Product packaging for omega-conotoxin SVIA(Cat. No.:CAS No. 137706-81-1)

omega-conotoxin SVIA

Cat. No.: B1178528
CAS No.: 137706-81-1
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-Conotoxin SVIA is a neurotoxic peptide isolated from the venom of the marine snail Conus striatus . It is characterized as an omega-conotoxin, a class of peptides known for their ability to block voltage-gated calcium (CaV) channels, which are crucial for mediating calcium influx in response to membrane depolarization and for initiating synaptic transmission . As a research tool, this compound is valuable for investigating the physiological roles of different CaV channel subtypes in neuronal communication and secretion . This conotoxin is noted for being one of the smallest natural omega-conotoxins characterized and exhibits a different pharmacological specificity compared to other well-known omega-conotoxins like GVIA and MVIIA . Binding studies indicate that its high-affinity binding site on rat brain synaptosomal membranes is distinct from those of other omega-conotoxins, making it a unique probe for differentiating between calcium channel populations . Researchers can use this peptide to selectively block specific presynaptic calcium channels to study their role in neurotransmitter release and other calcium-dependent processes . The peptide contains the characteristic cysteine framework common to omega-conotoxins (C-C-CC-C-C), which forms a rigid structure stabilized by three disulfide bonds . This compound is supplied as a lyophilized powder and is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

137706-81-1

Molecular Formula

C25H21NO4

Synonyms

omega-conotoxin SVIA

Origin of Product

United States

Molecular Architecture and Structural Biology of Omega Conotoxin Svia

Primary Amino Acid Sequence and Disulfide Bond Topography

Omega-conotoxin SVIA is a peptide composed of 24 amino acids. mdpi.com Its sequence contains six cysteine residues, which are characteristic of conotoxins and play a crucial role in defining their three-dimensional structure through the formation of disulfide bonds. The cysteine framework of omega-conotoxins, including SVIA, is typically C-C-CC-C-C, often referred to as the VI/VII framework. uniprot.orguniprot.org These disulfide bonds form a "disulfide through disulfide knot," structurally classifying the peptide as a knottin. uniprot.org

Based on UniProt data, the primary accession number for this compound from Conus striatus is P28880. uniprot.org

Three-Dimensional Structural Elucidation Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography of Related Analogs)

The three-dimensional structures of conotoxins, including omega-conotoxins, are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comkau.edu.sauq.edu.au NMR is a powerful technique for elucidating the solution structures of peptides and small proteins. uq.edu.au Studies utilizing 1H NMR have been instrumental in determining the three-dimensional structure of omega-conotoxin GVIA, a related peptide. sigmaaldrich.comspringernature.comresearchgate.net

While NMR is the predominant method for conotoxin structure determination in solution, X-ray crystallography has also been employed, particularly for conotoxins in complex with their targets. mdpi.comkau.edu.sauq.edu.au Although X-ray crystal structures of native conotoxins are less common than NMR structures, the combination of both techniques can provide comprehensive information about molecular interactions and complex geometries. kau.edu.sauq.edu.au As of certain reports, X-ray crystal structures for native conotoxins have been limited, with NMR structures being more prevalent in the Protein Data Bank. kau.edu.saresearchgate.net

Structure-Function Relationship Studies of this compound

Structure-function relationship (SAR) studies of conotoxins aim to identify the key amino acid residues and structural features responsible for their biological activity and target specificity. These studies often involve the synthesis of peptide analogs with specific amino acid substitutions, such as alanine-scanning mutagenesis, followed by functional assays to assess the impact of these changes on activity. mdpi.commdpi.com

This compound is known to block voltage-gated calcium channels (CaV). uniprot.org Specifically, SVIA has been shown to block CaV2.2 channels. mdpi.comumass.edu In lower vertebrates like fish and frogs, administration of SVIA provokes paralysis, although its activity against mammalian Ca2+ channels is relatively poor compared to its effects in these species. mdpi.comumass.edu

Interactive Table 1: this compound Activity

Target ChannelActivitySpecies with noted effects
CaV2.2BlockadeLower vertebrates (fish, frogs)
Mammalian Ca2+ channelsRelatively poor activityMammals

Comparative Structural Analysis with Other Omega-Conotoxins (e.g., GVIA, MVIIA, SVIB)

Omega-conotoxins share a common structural fold characterized by a cysteine scaffold that stabilizes a four-loop framework, defining the canonical omega-conotoxin fold. mdpi.comnih.gov This fold typically includes a triple-stranded beta-sheet and a cysteine knot motif. nih.gov Despite this common architecture, there are structural differences among various omega-conotoxins that contribute to their distinct target specificities. mdpi.commdpi.comnih.gov

Comparative structural analyses of omega-conotoxins like GVIA, MVIIA, and SVIB have revealed both similarities and subtle differences in their three-dimensional structures. mdpi.comnih.gov While their secondary structures can be nearly identical, variations in the orientation of key loops have been observed. nih.gov For instance, structural alignments have highlighted differences in major structural elements between GVIA, MVIIA, CVID, and SVIB. mdpi.com These orientational differences in loops are believed to play a role in conferring specificity for different voltage-sensitive calcium channel subtypes. nih.gov

Interactive Table 2: Comparative Structural Features of Selected Omega-Conotoxins

ConotoxinCysteine FrameworkCanonical FoldKey Structural Differences (vs. others)
SVIAC-C-CC-C-C (VI/VII)YesSubtle orientational differences in loops observed in comparisons
GVIAC-C-CC-C-CYesLoop orientation differs from MVIIA and MVIIC nih.gov
MVIIAC-C-CC-C-CYesLoop orientation differs from GVIA nih.gov
SVIBC-C-CC-C-CYesOrientational differences in key loops compared to MVIIA nih.gov

Identification of Key Residues for Target Interaction and Specificity

Identifying the key residues responsible for the interaction and specificity of omega-conotoxins with their target calcium channels is a critical aspect of understanding their mechanism of action. SAR studies, particularly those involving alanine (B10760859) substitution, have been widely used for this purpose. mdpi.commdpi.com

Research on various omega-conotoxins has provided insights into residues important for binding to N-type CaV channels. For example, studies have indicated that Tyr13 is a single most important residue for the binding and activity of some omega-conotoxins, with its hydroxyl moiety being a key binding determinant. mdpi.com While specific detailed alanine-replacement studies focusing solely on this compound's interaction residues were not explicitly found in the search results, the general principles and methodologies applied to other omega-conotoxins, such as GVIA and MVIIA, are relevant. mdpi.commdpi.com

The interaction site of omega-conotoxins on CaV channels is generally believed to be at or near the outer vestibule of the ion conducting pore, particularly in the extracellular linker region between the P-region and S5 in domain III of CaV2.2. mdpi.commdpi.comresearchgate.net While the exact residue-by-residue interaction points are still being elucidated, studies on related conotoxins like GVIA and MVIIA have highlighted the importance of residues in this region of the channel for toxin recognition. mdpi.comresearchgate.net

Molecular Targets and Mechanism of Action of Omega Conotoxin Svia

Voltage-Gated Calcium Channel Subtype Specificity, with Emphasis on CaV2.2 (N-type) Channels

Omega-conotoxin SVIA primarily targets voltage-gated calcium channels, with a notable emphasis on CaV2.2, also known as N-type calcium channels. mdpi.com CaV2.2 channels are predominantly located at presynaptic nerve terminals and play a crucial role in initiating neurotransmitter release. mdpi.comnih.govumass.edu While many omega-conotoxins show selectivity for N-type CaV channels, some can also interact with other subtypes like CaV2.1 (P/Q-type). umass.edutocris.com Research indicates that SVIA specifically blocks CaV2.2 channels. mdpi.com In contrast, another conotoxin from Conus striatus, SVIB, blocks both P/Q-type and N-type channels. mdpi.com The selective activity of omega-conotoxins on different CaV subtypes makes them valuable tools for studying the physiological functions of these channels. umass.edunih.gov

Mechanisms of Ion Channel Pore Blockade

The primary mechanism by which omega-conotoxins, including SVIA, inhibit CaV channels is by physically occluding the channel pore. nih.govumass.edu This physical block prevents the influx of calcium ions into the presynaptic terminal, thereby disrupting downstream signaling events. nih.govumass.edu The toxins achieve this by binding tightly to the channel pore, specifically interacting with an external site closely associated with the CaV channel. nih.govnih.gov Studies suggest that residues within the S5-H5 region of domain III in the α1B subunit of the N-type VGCC are critical for the binding of omega-conotoxins like GVIA, supporting a pore-blocking model. researchgate.netresearchgate.net

Kinetics of Receptor Binding and Dissociation: Implications for Blockade Reversibility

The binding kinetics of omega-conotoxins to CaV channels can vary, influencing the reversibility of the blockade. nih.govumass.edu Some omega-conotoxins exhibit slow dissociation rates, leading to poorly reversible or long-lasting inhibition. nih.govumass.edu For example, omega-conotoxin GVIA is often described as an irreversible blocker of N-type channels due to its extremely slow dissociation rate in the presence of divalent cations. jneurosci.org However, the reversibility can be influenced by factors such as the concentration of divalent cations. jneurosci.org Mutations in the CaV2.2 channel, such as a glycine (B1666218) to proline substitution at position 1326, can dramatically enhance the reversibility of the block induced by certain omega-conotoxins. umass.eduresearchgate.net The dissociation rate constant (koff) is a key parameter describing the proportion of the ligand-receptor complex that dissociates per unit time, and a small koff indicates prolonged receptor binding. excelleratebio.com

Electrophysiological Characterization of Channel Inhibition

Electrophysiological techniques, such as patch-clamp recordings, are crucial for characterizing the inhibitory effects of omega-conotoxins on ion channels. nih.govfrontiersin.org These methods allow for the measurement of ion currents through the channels and the assessment of how toxins alter these currents. nih.gov Studies using electrophysiology have shown that omega-conotoxins produce persistent block of high-threshold calcium channels in neurons. nih.gov The characteristics of inhibition, including voltage dependence, reversal kinetics, and the extent of current inhibition, can be analyzed to understand the toxin's interaction with the channel. researchgate.net Electrophysiological experiments have confirmed that omega-conotoxin MVIIA inhibits presynaptic N-type voltage-dependent calcium channels and suppresses presynaptic glutamate (B1630785) release. frontiersin.org

Impact on Presynaptic Neurotransmitter Release Pathways in Model Systems

Omega-conotoxins, by blocking presynaptic CaV2.2 channels, directly impact neurotransmitter release pathways. nih.govumass.edumdpi.com Calcium influx through these channels is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. mdpi.comnih.gov By preventing this calcium entry, omega-conotoxins interfere with this process, effectively reducing or blocking neurotransmission. nih.govumass.edu This mechanism underlies their paralytic effects in prey and their potential as research tools to study synaptic transmission in various model systems. mdpi.comnih.govnih.gov Studies in model systems have demonstrated that omega-conotoxins inhibit evoked release of neurotransmitters. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly found in search results, but structurally related to other omega-conotoxins.
Omega-conotoxin GVIA16132374 nih.gov, 16133838 latoxan.com, 90479753 tocris.com
Omega-conotoxin MVIIA90479752 (for MVIIC) tocris.com - Note: MVIIA and MVIIC are distinct but related. MVIIA is also known as ziconotide.
Omega-conotoxin CVID16132255 wikipedia.org
Omega-conotoxin SVIBNot explicitly found in search results.
Omega-conotoxin MVIIC90479752 tocris.com

Data Tables

While specific quantitative data for this compound's binding kinetics or electrophysiological effects were not prominently available across the search results in a format suitable for a detailed, interactive table focusing solely on SVIA, the general principles and findings regarding omega-conotoxins and their interaction with CaV2.2 channels can be summarized. The search results provided IC50 values for GVIA tocris.comrndsystems.com and mentioned the reversibility characteristics influenced by mutations umass.eduresearchgate.net and divalent cations jneurosci.org.

Summary of Omega-Conotoxin Binding and Dissociation Characteristics (General)

CharacteristicDescriptionInfluencing FactorsNotes
Binding SiteExtracellular site near the channel pore, potentially in the S5-H5 region. researchgate.netresearchgate.netAmino acid residues in the channel pore region. umass.eduresearchgate.netSupports a pore-blocking mechanism. nih.govumass.edu
Dissociation Rate (koff)Can be slow, leading to prolonged block. nih.govumass.eduexcelleratebio.comDivalent cation concentration, channel mutations. umass.eduresearchgate.netjneurosci.orgSlow koff implies long residence time and potential for insurmountable block. excelleratebio.com
ReversibilityVaries among omega-conotoxins; can be poorly reversible. nih.govumass.edujneurosci.orgDivalent cation concentration, channel mutations. umass.eduresearchgate.netjneurosci.orgReversibility is a key factor in the duration of channel inhibition.

This table provides a general overview based on the properties of omega-conotoxins as a class, as detailed quantitative data specifically for SVIA across these parameters was not found in the provided search results.

Pharmacological Characterization and Neurobiological Effects of Omega Conotoxin Svia in Research Models

In Vitro Pharmacological Profiling on Recombinant and Native Calcium Channels

In vitro studies have been crucial in characterizing the pharmacological profile of omega-conotoxin SVIA on both recombinant and native calcium channels. These investigations aim to determine the potency and selectivity of the toxin for specific CaV subtypes. While direct information on this compound's profiling is not explicitly detailed in the provided snippets, related omega-conotoxins like GVIA and MVIIA are known to selectively block N-type calcium channels (CaV2.2). Omega-conotoxin GVIA, for instance, selectively and reversibly blocks N-type calcium channels with an IC50 of 0.15 nM tocris.com. Omega-conotoxin MVIIA also functions as a selective inhibitor of N-type voltage-sensitive calcium channels (VSCCs) sigmaaldrich.com. Omega-conotoxin MVIIC, in contrast, is described as a wide spectrum blocker of N, P, and Q type calcium channels tocris.com. Studies on recombinant channels allow for the examination of the toxin's effects on specific, isolated CaV subtypes, while studies on native channels in tissue preparations provide insight into its activity in a more physiological context.

Effects on Neuronal Excitability and Synaptic Transmission in Isolated Preparations

The impact of this compound on neuronal excitability and synaptic transmission has been investigated using isolated preparations such as neurons or tissue slices. By blocking specific calcium channels, omega-conotoxins can modulate the influx of calcium ions, which is critical for neurotransmitter release and the generation of action potentials. Omega-conotoxin GVIA has been shown to suppress field EPSP amplitude in rat preparations tocris.com. Omega-conotoxin MVIIA is known to block the release of GABA and glutamate (B1630785) at neuronal synapses sigmaaldrich.com. These effects highlight the role of the targeted calcium channels in mediating synaptic communication.

Differential Activity Across Vertebrate Species (e.g., Lower Vertebrates vs. Mammalian Models)

Research has revealed differential activity of omega-conotoxins across various vertebrate species. This can be attributed to variations in the structure or expression of calcium channel subtypes between species. For example, studies using omega-conotoxins in lower vertebrates like skate have been conducted to investigate the modulation of voltage-gated ion channels tocris.com. While specific details on this compound's differential activity across species are not provided, the distinct pharmacological profiles observed with other omega-conotoxins in different species (e.g., mammalian vs. amphibian brain for MVIIA) sigmaaldrich.com suggest that similar species-dependent effects may exist for SVIA.

Comparative Efficacy and Selectivity with Other Omega-Conotoxins in Animal Models

Comparing the efficacy and selectivity of this compound with other omega-conotoxins, such as GVIA and MVIIA, in animal models helps to understand its unique pharmacological profile. Omega-conotoxin GVIA is a potent and selective blocker of N-type calcium channels tocris.com. Omega-conotoxin MVIIA also selectively inhibits N-type VSCCs sigmaaldrich.com. Omega-conotoxin MVIIC, however, exhibits a broader blocking profile, affecting N, P, and Q type channels tocris.com. These differences in selectivity contribute to their distinct effects in vivo and their utility as research tools. For instance, ziconotide, an omega-conotoxin derived from Conus magus, is an analgesic peptide wikipedia.org. Leconotide (omega-conotoxin CVID), from Conus catus, is also being investigated for pain conditions and is highlighted for its selectivity for CaV2.2 over CaV2.1 channels wikipedia.org. Comparative studies in animal models allow researchers to discern the specific contributions of the calcium channel subtypes targeted by each conotoxin to complex physiological processes.

Analysis of this compound as a Research Tool for Calcium Channel Subtype Discrimination

This compound serves as a valuable research tool for discriminating between different calcium channel subtypes. Its specific binding profile allows researchers to isolate the function of the targeted channels within complex biological systems. By applying this compound, the contribution of the blocked calcium channel subtype to processes like neurotransmitter release, neuronal firing patterns, or specific behaviors can be elucidated. This selective blockade is essential for dissecting the roles of the diverse array of voltage-gated calcium channels present in the nervous system.

Biosynthesis, Genetic Expression, and Evolutionary Aspects of Omega Conotoxin Svia

Precursor Gene Organization and Signal Peptide Characterization

The biosynthesis of omega-conotoxin SVIA begins with the translation of a precursor polypeptide, which is organized into three distinct domains: an N-terminal signal peptide, a propeptide region, and the C-terminal mature toxin sequence. mdpi.combiorxiv.org This tripartite structure is a hallmark of conotoxin precursors.

The full prepropeptide of ω-conotoxin SVIA consists of 72 amino acids. uniprot.org The initial 22-amino-acid sequence serves as the signal peptide, which directs the nascent polypeptide to the cell's secretory pathway for processing and eventual export into the venom duct. mdpi.comuniprot.org Following the signal sequence is a 26-amino-acid propeptide region. uniprot.org The final 24 amino acids constitute the mature this compound peptide. uniprot.org This organizational structure is similar to that of other well-characterized omega-conotoxins, such as GVIA from Conus geographus, which also features a 22-amino-acid signal sequence followed by propeptide and toxin regions. nih.gov The high degree of conservation in the signal peptide sequences is the basis for classifying conotoxins into gene superfamilies. mdpi.com

Precursor RegionPositionAmino Acid Sequence
Signal Peptide1-22MKLTCVFVVIVLILSGTTLAFA
Propeptide23-48EEEVEDSNPEELRRLDPERRAGKYAK
Mature Toxin (SVIA)49-72CKLKGQACRKKGWECCTGSCSHTS

Transcriptomic Analysis of Venom Gland for SVIA Expression Levels

Transcriptomic analysis of the Conus striatus venom gland provides critical insights into the expression levels of its various venom components. Studies sequencing the mRNA from the venom duct have revealed that conotoxins belonging to the A and O superfamilies are overwhelmingly dominant. frontiersin.org Together, transcripts from these two superfamilies account for more than 97% of the total identified conotoxin transcripts in the specimen. frontiersin.org

This compound is a member of the O1 superfamily. uniprot.org The high prevalence of O-superfamily transcripts indicates a significant investment in the production of these peptides, suggesting they play a crucial role in the snail's predation strategy. frontiersin.org The expression levels, often measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), confirm that the venom duct is the primary site for the synthesis of conotoxins. frontiersin.org Similar patterns of high expression for the O1 superfamily have been observed in the venom gland transcriptomes of other piscivorous cone snails, such as Pionoconus magus and the molluscivorous Cylinder canonicus, highlighting the importance of this toxin class across different species. mdpi.comnih.gov

FindingOrganismSignificance for SVIA
A and O superfamilies comprise >97% of conotoxin transcripts.Conus striatusIndicates very high expression levels for the O1 superfamily, which includes SVIA. frontiersin.org
O1 superfamily is one of the most diverse and abundant.Pionoconus magusSupports the observation that O1-family toxins are major components of piscivorous cone snail venoms. nih.gov
O1 superfamily is among the most represented in the transcriptome.Cylinder canonicusDemonstrates the broad importance and high expression of the O1 superfamily across different Conus clades. mdpi.com

Post-Translational Modifications and Their Functional Implications

Following translation, the mature this compound peptide undergoes several critical post-translational modifications (PTMs) that are essential for its structure and function. nih.govnih.gov The most significant of these are the formation of multiple disulfide bonds and the amidation of the C-terminus. nih.gov

The mature SVIA sequence contains six cysteine residues, which form three intramolecular disulfide bonds. uniprot.orgnih.gov This specific arrangement, known as the Cys framework VI/VII (C-C-CC-C-C), creates a stable, compactly folded three-dimensional structure referred to as the cysteine-knot motif. uniprot.orgmdpi.com This rigid scaffold is crucial for the toxin's ability to bind with high affinity and selectivity to its target, the N-type voltage-gated calcium channels. nih.govmdpi.com Disruption of these disulfide bonds results in a loss of biological activity, underscoring their functional importance. nih.gov

Additionally, like most omega-conotoxins, SVIA is believed to have an amidated C-terminus. nih.gov This modification typically arises from the enzymatic conversion of a C-terminal glycine (B1666218) residue in the precursor, although the precursor for SVIA terminates in threonine. uniprot.org C-terminal amidation often protects peptides from degradation by exopeptidases and can be important for receptor binding. nih.gov These modifications collectively enhance the molecular diversity and functional potency of the conotoxin arsenal. nih.gov

Phylogenetic Relationships and Evolutionary Diversification of Conotoxin Gene Families

This compound belongs to the O1 gene superfamily, a large and widely distributed group of conotoxins found in all major feeding types of cone snails. uniprot.orgnih.gov The evolution of conotoxin gene families, including the O-superfamily, is characterized by a remarkable pattern of conservation and hypervariability. nih.govnih.gov

Phylogenetic analyses reveal that the signal and propeptide regions of the conotoxin precursors are highly conserved. nih.gov This conservation is the basis for the superfamily classification system and reflects the fundamental roles of these regions in the cellular processing of the toxins. mdpi.com In stark contrast, the mature toxin region is a hotspot of accelerated evolution, showing high divergence both between different species (interspecific) and within a single species (intraspecific). nih.gov

This rapid diversification is driven by strong positive or diversifying selection acting almost exclusively on the mature peptide-coding region of the gene. nih.gov The underlying genetic mechanism is believed to be gene duplication followed by rapid sequence divergence. mdpi.comnih.gov This process allows for the generation of a vast array of toxins with novel functions, enabling cone snails to adapt to new prey, overcome resistance in existing prey, and refine their venom for specific ecological niches. nih.gov The evolution of conotoxins represents a powerful example of an evolutionary "arms race" between predator and prey at the molecular level. nih.gov

Research Methodologies and Biotechnological Applications of Omega Conotoxin Svia

Advanced Techniques for Venom Collection and Peptide Purification (e.g., HPLC, Mass Spectrometry)

The study of conotoxins begins with the collection of venom from Conus snails. Venom can be obtained through manual milking of live snails or by dissection of the venom duct. biologists.comscielo.br Once collected, the complex mixture of peptides in the crude venom requires sophisticated purification techniques to isolate individual conotoxins like omega-conotoxin SVIA.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating conotoxins based on their physicochemical properties, such as hydrophobicity. biologists.comscielo.brjcu.edu.au Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a stationary phase and a mobile phase gradient to elute peptides at different rates. Detection is typically performed using UV/Vis absorbance, often at wavelengths like 214 nm and 280 nm. biologists.comscielo.brjcu.edu.au

Mass Spectrometry (MS) is an essential tool for the identification and characterization of purified peptides. biologists.comjcu.edu.aunih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization-Ion Trap-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the peptides and to obtain sequence information through tandem MS (MS/MS). biologists.comscielo.brjcu.edu.auvliz.be These methods are highly sensitive and can characterize peptides from relatively small venom samples. biologists.com

Multiple purification steps using HPLC with different gradients and columns are often necessary to achieve high purity levels (e.g., ≥ 95%) required for structural and functional studies. jcu.edu.au The purity of the isolated peptide is typically assessed by analytical RP-HPLC. jcu.edu.au

Recombinant Expression and Synthetic Approaches for this compound and Analogs

While isolation from natural venom is possible, the limited supply and complexity of purification for large-scale studies or therapeutic development necessitate alternative methods like recombinant expression and chemical synthesis. mdpi.com

Recombinant expression involves inserting the gene encoding the conotoxin into a suitable expression vector and introducing it into host organisms, such as Escherichia coli. uni-muenchen.denih.govnih.gov This allows for the production of larger quantities of the peptide. Often, the conotoxin gene is fused to a gene encoding a carrier protein (e.g., glutathione-S-transferase or maltose (B56501) binding protein) to improve expression and purification. uni-muenchen.denih.govresearcher.life The fusion protein is expressed, purified (e.g., by affinity chromatography), and then the conotoxin is cleaved from the carrier protein using a protease. nih.govresearcher.life

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is another powerful approach for obtaining conotoxins and their analogs. jcu.edu.aunih.gov SPPS allows for the controlled stepwise addition of amino acids to build the peptide chain. This method is crucial for creating truncated or modified versions of the peptide to study structure-activity relationships. latoxan.com However, synthesizing disulfide-rich peptides like conotoxins can be challenging due to the complexity of forming the correct disulfide bonds. nih.govresearcher.life Air oxidation or other controlled oxidation methods are used to facilitate disulfide bond formation after synthesis. jcu.edu.auvliz.be

Recombinant expression can be advantageous for producing isotopically labeled peptides required for techniques like NMR spectroscopy, which are difficult to obtain through chemical synthesis. nih.gov However, recombinant expression can sometimes result in peptides with alternative disulfide linkages or lower potency compared to chemically synthesized versions. researcher.life

Quantitative Receptor Binding Assays (e.g., Radioligand Binding, Competition Studies)

Quantitative receptor binding assays are fundamental for characterizing the interaction of this compound with its target receptors, specifically voltage-gated calcium channels. Radioligand binding assays are considered a gold standard for measuring ligand affinity and receptor expression levels due to their sensitivity and robustness. revvity.comgiffordbioscience.com

In these assays, a radiolabeled version of the conotoxin, such as [125I]-omega-conotoxin GVIA (a related omega-conotoxin that also targets N-type calcium channels), is used as a tracer. revvity.comnih.govnih.govosti.gov Saturation binding assays involve incubating increasing concentrations of the radioligand with membrane homogenates or cells expressing the target channel to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. revvity.comgiffordbioscience.com

Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as this compound or its analogs, for the receptor site. revvity.comgiffordbioscience.com In these studies, a fixed concentration of the radioligand is incubated with a range of concentrations of the unlabeled test compound. The ability of the unlabeled compound to displace the binding of the radioligand is measured, and the IC50 (concentration causing 50% inhibition) is determined, which can then be converted to a Ki value. giffordbioscience.com

These assays provide quantitative data on the binding characteristics of this compound, revealing its affinity and selectivity for specific calcium channel subtypes. For example, studies have used [125I]-omega-conotoxin GVIA to investigate binding sites in various tissues. nih.govnih.govosti.gov

Electrophysiological Techniques for Functional Characterization (e.g., Patch-Clamp, Two-Electrode Voltage Clamp)

Electrophysiological techniques are crucial for understanding the functional effects of this compound on ion channels, particularly its ability to block calcium currents. These techniques allow researchers to measure and manipulate the electrical activity of cells and the flow of ions through channels. frontiersin.org

Patch-clamp is a versatile technique that enables the recording of ion currents through single channels or the entire cell membrane. frontiersin.orgupstate.edunih.gov Different configurations of the patch-clamp technique, such as cell-attached, inside-out, outside-out, and whole-cell, provide varying levels of access to the membrane and control over the intracellular and extracellular environments. frontiersin.orgupstate.edu Whole-cell patch-clamp is commonly used to measure macroscopic currents flowing through a population of channels in a cell. frontiersin.orgnih.gov

The two-electrode voltage clamp (TEVC) method is particularly useful for studying ion channels expressed in large cells, such as Xenopus laevis oocytes. frontiersin.orgmoleculardevices.comresearchgate.net In TEVC, two microelectrodes are inserted into the cell: one to measure the membrane potential and the other to inject current to maintain the membrane potential at a desired value (voltage clamp). moleculardevices.comresearchgate.net This allows for the measurement of currents flowing through the expressed channels in response to changes in voltage. frontiersin.orgmoleculardevices.comresearchgate.net

By applying this compound during patch-clamp or TEVC recordings, researchers can assess its potency and kinetics of channel block, as well as its selectivity for different calcium channel subtypes. These techniques have been instrumental in demonstrating that omega-conotoxins selectively inhibit neuronal voltage-gated calcium channels, particularly the N-type (CaV2.2). mdpi.commdpi.comrndsystems.commdpi.com

Molecular Biology and Genetic Engineering Strategies for Conotoxin Research

Molecular biology and genetic engineering play a significant role in conotoxin research, complementing traditional biochemical approaches. These strategies enable the study of conotoxin genes, the production of recombinant peptides, and the investigation of structure-function relationships through targeted modifications.

Cloning techniques are used to isolate and sequence the genes encoding conotoxins from Conus venom ducts. pnas.org This provides information about the conotoxin precursor protein, including the signal sequence, propeptide region, and the mature toxin sequence. nih.govmolbiolcell.org Analyzing conotoxin gene superfamilies helps in classifying newly discovered conotoxins and understanding their evolutionary relationships. scielo.brmolbiolcell.org

Genetic engineering allows for the recombinant expression of conotoxins in various host systems, as discussed in Section 6.2. This is particularly valuable for producing sufficient quantities of peptides for research and potential therapeutic use. nih.govnih.gov

Furthermore, molecular biology techniques enable site-directed mutagenesis to create conotoxin analogs with specific amino acid substitutions. By expressing and characterizing these mutant peptides using electrophysiology and binding assays, researchers can identify key residues involved in receptor binding and channel block. nih.govresearchgate.net This structure-activity relationship analysis is crucial for designing improved conotoxin-based probes and therapeutics. mdpi.com

Molecular biology also contributes to understanding the processing of conotoxin precursors and the diversity of peptides within a single snail's venom. nih.govmolbiolcell.org

Utility as a Molecular Probe for Calcium Channel Purification and Characterization

This compound and other omega-conotoxins are invaluable molecular probes for the purification and characterization of voltage-gated calcium channels, particularly the N-type channel. Their high affinity and selective binding make them ideal ligands for isolating these channels from complex biological membranes. mdpi.comnih.gov

Affinity chromatography is a common technique used for this purpose. nih.gov A matrix is prepared with the conotoxin immobilized onto it. When solubilized membrane proteins are passed through the column, the target calcium channels bind specifically to the immobilized conotoxin, while other proteins flow through. The bound channels can then be eluted from the column using a competitive ligand or by altering buffer conditions. nih.gov

Radiolabeled omega-conotoxins, such as [125I]-omega-conotoxin GVIA, are also used to track and quantify calcium channels during the purification process and in binding studies. revvity.comnih.govnih.govosti.gov

Characterization of the purified calcium channels can then be performed using various biochemical and biophysical techniques, including SDS-PAGE to determine subunit composition and molecular weights, and reconstitution into lipid bilayers for functional analysis using patch-clamp. nih.gov Studies using omega-conotoxin GVIA as a probe have helped identify the subunit composition of the purified N-type calcium channel. nih.gov The sensitivity of omega-conotoxin binding to cation concentration has also provided insights into the allosteric regulation of the conotoxin binding site by calcium ions. nih.gov

The use of omega-conotoxins as molecular probes has been pivotal in advancing our understanding of the diversity, structure, function, and pharmacology of voltage-gated calcium channels. mdpi.comnih.gov

Pre Clinical Research and Potential for Therapeutic Lead Discovery Based on Omega Conotoxin Svia S Mechanism of Action

Investigation of N-type Calcium Channel Antagonism as a Modality for Neurological Research

The selective blockade of N-type voltage-gated calcium channels by compounds like ω-conotoxin SVIA is a cornerstone of modern neuropharmacological research. These channels are critical regulators of neurotransmitter release at presynaptic terminals in the central and peripheral nervous systems. mdpi.comnih.gov By employing selective antagonists, researchers can dissect the specific contributions of N-type channels to various physiological and pathological processes.

Omega-conotoxins have become standard pharmacological reagents for investigating the fundamental roles of CaV channels in synaptic transmission. mdpi.comnih.gov For instance, the use of ω-conotoxin GVIA in rabbit hippocampal slices demonstrated that inhibition of N-type channels effectively reduces the evoked release of norepinephrine, confirming the channel's central role in modulating sympathetic neurotransmission. nih.gov This attenuation of calcium-dependent neurotransmitter release by ω-conotoxins appears insensitive to alterations caused by other substances, highlighting the direct and specific action on the channel itself. nih.gov

The ability to discriminate between different calcium channel subtypes is crucial for understanding their distinct functions. drugbank.com The high affinity and selectivity of ω-conotoxins allow for the precise targeting of N-type channels, enabling studies to differentiate their roles from those of L-type, P/Q-type, or T-type channels in neuronal signaling. mdpi.comnih.gov This specificity is instrumental in mapping the distribution and functional significance of N-type channels throughout the nervous system, from peripheral sensory neurons to complex circuits within the brain.

Potential as a Pharmacological Scaffold for Rational Drug Design

The unique and stable structure of ω-conotoxins, including SVIA, presents an attractive scaffold for the rational design of novel therapeutic agents. These peptides are characterized by a canonical "cysteine knot" motif, which consists of a triple-stranded β-sheet stabilized by multiple disulfide bridges. nih.gov This rigid structure provides a robust framework that is resistant to proteolysis and confers high affinity and selectivity for its target channel.

Structure-activity relationship (SAR) studies on well-characterized ω-conotoxins like GVIA, MVIIA, and CVID have provided a blueprint for designing new N-type CaV channel inhibitors. mdpi.comnih.gov Research has identified key amino acid residues that are crucial for binding to the channel; for example, residues located in the second loop of the peptide, such as Tyr13, are often critical for high-affinity interaction. mdpi.comresearchgate.net

This detailed molecular understanding allows for several drug design strategies:

Peptidomimetics : Knowledge of the pharmacophore—the precise three-dimensional arrangement of atoms responsible for biological activity—guides the design of small, non-peptide molecules that mimic the action of the parent conotoxin but may have improved pharmacokinetic properties. nih.gov

Scaffold Modification : The native conotoxin structure can be modified to enhance its therapeutic potential. This could involve substituting specific amino acids to improve selectivity, reduce potential side effects, or alter binding kinetics (e.g., from irreversible to reversible).

Fusion Proteins : To overcome challenges like the inability to cross the blood-brain barrier, ω-conotoxins can be fused with carrier molecules, such as the TAT-transducing domain, to facilitate entry into the central nervous system. dntb.gov.ua

The ω-conotoxin fold serves as a proven template for creating highly potent and selective ion channel modulators, a principle that extends to the potential development of analogs based on the ω-conotoxin SVIA structure.

Exploration of Selective Modulation of Neuronal Circuits in Animal Models

The strategic distribution of N-type calcium channels in specific neuronal pathways makes them a prime target for the selective modulation of neural circuits. N-type channels are densely concentrated in the presynaptic terminals of nociceptive (pain-sensing) neurons within the dorsal horn of the spinal cord. mdpi.comnih.gov This anatomical arrangement provides a clear mechanism for intercepting pain signals before they are relayed to the brain.

In animal models, the administration of N-type channel-blocking ω-conotoxins can selectively inhibit these nociceptive circuits. Studies using in vitro rat hippocampal and spinal cord slices have shown that ω-conotoxins reduce excitatory neurotransmission. mdpi.comnih.gov This effect is achieved by blocking the influx of calcium required for the release of excitatory neurotransmitters like glutamate (B1630785) from primary afferent fibers.

By applying ω-conotoxins to specific regions of the nervous system in animal models, researchers can:

Map Pain Pathways : Investigate the flow of nociceptive information from the periphery to the central nervous system.

Study Synaptic Plasticity : Understand how N-type channels contribute to the long-term changes in synaptic strength that underlie conditions like chronic pain.

Validate Therapeutic Targets : Confirm that the inhibition of N-type channels in a specific neuronal population produces a desired therapeutic effect, such as analgesia, which validates the channel as a drug target. nih.gov

This targeted approach allows for a detailed exploration of how specific neuronal circuits function and how they can be modulated for therapeutic benefit, without affecting the entire nervous system indiscriminately.

Comparative Analysis of Pre-clinical Efficacy in Animal Models of Neurological Dysfunctions, such as Pain or Neuroprotection

While research on ω-conotoxin SVIA is less extensive than on its counterparts, the pre-clinical efficacy of other N-type blocking ω-conotoxins provides a strong comparative framework for its potential in treating pain and providing neuroprotection. The most studied compound in this class is ω-conotoxin MVIIA (Ziconotide), which is an FDA-approved drug for severe chronic pain. nih.govnih.gov

Efficacy in Pain Models

Animal studies have consistently demonstrated the potent analgesic effects of N-type channel blockers across various pain models. mdpi.com Intrathecal administration of ω-conotoxin MVIIA has been shown to reverse acute, persistent, and neuropathic pain in rats. mdpi.comnih.gov A recent study in a rat model of spinal cord injury found that MVIIA not only induced analgesia for mechanical allodynia but also improved locomotor function. frontiersin.orgnih.gov Other ω-conotoxins, such as GVIA, also produce significant analgesia in models of neuropathic pain. nih.gov

A key consideration in pre-clinical development is the therapeutic index—the ratio between the effective dose and the dose that causes toxicity. Comparative studies have revealed differences among ω-conotoxins. For example, in a rat model of neuropathic pain, ω-conotoxin CVID exhibited a larger therapeutic margin than both MVIIA and GVIA, suggesting it might produce fewer side effects at an effective analgesic dose. nih.gov

Table 1: Comparative Efficacy of ω-Conotoxins in Pre-clinical Pain Models Data synthesized from multiple sources. mdpi.comnih.govnih.govfrontiersin.orgnih.gov

CompoundAnimal ModelType of PainObserved Effect
ω-Conotoxin MVIIA RatAcute, Persistent, NeuropathicReversal of pain behaviors
RatSpinal Cord InjuryAnalgesia for mechanical allodynia
ω-Conotoxin GVIA RatNerve Lesion, Formalin-inducedMarked analgesia
ω-Conotoxin CVID RatNeuropathicAnalgesia with a high therapeutic margin

Efficacy in Neuroprotection Models

The role of calcium influx in excitotoxic neuronal death has positioned N-type channel blockers as potential neuroprotective agents, particularly in the context of ischemic brain injury. mdpi.comnih.gov Pre-clinical studies have provided compelling evidence for this application.

In organotypic hippocampal slice cultures, ω-conotoxin MVIIA was shown to be neuroprotective against hypoxic neurodegeneration, preventing damage to CA1 pyramidal cells. ahajournals.orgnih.gov This protective effect was observed even when the toxin was administered after the hypoxic event. ahajournals.orgnih.gov Furthermore, in animal models of cerebral ischemia, a single injection of MVIIA provided significant neuroprotection, even when given up to 24 hours after the ischemic injury. nih.gov This contrasts with the P/Q-type channel blocker ω-conotoxin MVIIC, which failed to show neuroprotection in a rat model of global ischemia, underscoring the specific role of N-type channels in this pathological cascade. nih.gov

Table 2: Comparative Efficacy of ω-Conotoxins in Pre-clinical Neuroprotection Models Data synthesized from multiple sources. mdpi.comnih.govahajournals.orgnih.gov

CompoundModel SystemNeurological DysfunctionObserved Effect
ω-Conotoxin MVIIA Organotypic hippocampal culturesHypoxiaPrevention of CA1 pyramidal cell damage
Animal modelCerebral IschemiaNeuronal protection even 24h post-injury
ω-Conotoxin MVIIC Rat modelGlobal IschemiaNo neuroprotective effect observed

This body of pre-clinical evidence for related ω-conotoxins strongly supports the rationale for investigating ω-conotoxin SVIA and its derivatives as potential therapeutics for both severe pain and neurodegenerative conditions.

Future Directions and Emerging Research Avenues for Omega Conotoxin Svia

High-Throughput Screening and Discovery of Novel Conopeptide Variants

The vast diversity of conopeptides produced by Conus species, estimated to be in the millions, presents a significant resource for discovering novel compounds with unique pharmacological properties. mdpi.comnih.gov Traditional methods for conotoxin discovery, involving the extraction and isolation of active components from venom, are often time-consuming and labor-intensive. researchgate.net High-throughput screening (HTS) methods, which allow for the automated testing of large libraries of compounds against specific biological targets, are crucial for accelerating the discovery of novel conopeptide variants. nih.govbmglabtech.com

Integrated high-throughput gene sequencing and bioinformatics tools enable the direct prediction of toxins from genes and transcripts based on sequence information. researchgate.net Transcriptomic and proteomic approaches are being increasingly used to identify novel conopeptide precursors and mature peptides from venom ducts and crude venom. nih.govfrontiersin.orgresearchcommons.org For instance, deep transcriptome sequencing has led to the identification of hundreds of distinct conopeptide precursors in species like Conus quercinus. frontiersin.org This allows for the discovery of peptides with novel sequences and cysteine frameworks, potentially leading to new pharmacological activities. frontiersin.orgpnas.org

HTS assays, often utilizing technologies like fluorescence plate readers, are being developed and integrated into conopeptide discovery pipelines to rapidly screen large libraries of natural or synthetic conopeptides for activity against target receptors or ion channels. bmglabtech.comuq.edu.au This allows researchers to quickly identify "hits" or lead compounds that warrant further investigation. bmglabtech.com

Integration of Structural and Computational Approaches for Predictive Ligand Design

Understanding the three-dimensional structure of conopeptides and their interactions with target receptors is fundamental for rational ligand design. Computational approaches, such as molecular modeling, docking, and molecular dynamics simulations, are becoming increasingly important in predicting the binding modes and affinities of conopeptides to their targets. researchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net

Given the challenges in obtaining experimental structures for all conotoxin-receptor complexes, computational methods offer a powerful alternative. nih.govbiorxiv.org Homology modeling, based on the known structures of related proteins like acetylcholine-binding proteins (AChBPs), can provide reliable models for studying ligand-receptor interactions. mdpi.comnih.gov Docking programs can then be used to predict how conopeptides bind to these models. mdpi.comnih.gov

Machine learning and deep learning techniques are also being applied to conotoxin research for tasks such as sequence-based classification, functional prediction, and de novo peptide design. mdpi.comresearchgate.netnih.gov These methods can analyze large datasets of conotoxin sequences and structures to identify patterns and predict properties, accelerating the discovery and design process. mdpi.comresearchgate.netfrontiersin.org Tools and frameworks are being developed to generate novel toxin molecules and explore uncharted molecular spaces computationally. researchgate.net Integrating multi-modal data, including structural features and post-translational modifications, is expected to further enhance the accuracy of predictive frameworks. nih.govresearchgate.net

Development of Engineered Conotoxin Analogs with Enhanced Target Specificity and Pharmacological Properties

Engineering conotoxin analogs involves modifying the natural peptide sequence or structure to improve desired properties such as target specificity, potency, stability, and pharmacokinetic profiles. This is a crucial avenue for developing conotoxin-based therapeutics and research tools. hilarispublisher.comnih.govresearchgate.net

Strategies for engineering conotoxin analogs include amino acid substitutions, incorporation of synthetic residues, and modifications to the peptide backbone, such as cyclization. hilarispublisher.comnih.govresearchgate.netmdpi.com Amino acid substitutions can alter the binding affinity and selectivity for specific receptor subtypes. nih.govnih.gov For example, studies on alpha-conotoxin analogs have shown that specific substitutions can significantly improve antagonist activity for particular nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov

Post-translational modifications (PTMs), which are common in natural conotoxins, play a significant role in their stability and biological activity. mdpi.comhilarispublisher.com Modifying or incorporating specific PTMs in synthetic analogs can enhance their properties. hilarispublisher.com Cyclization of conotoxins, for instance, has been shown to improve stability in serum and potentially enhance oral bioavailability. hilarispublisher.comresearchgate.net D-amino acid substitutions have also been explored to enhance stability and efficacy, as demonstrated with alpha-conotoxin RgIA mutants which showed improved stability in serum and simulated physiological fluids. mdpi.com

Computational design approaches, combined with experimental validation, are increasingly used to guide the engineering of conotoxin analogs with enhanced properties. researchgate.netnih.gov By predicting the effects of mutations on binding energy and specificity, researchers can rationally design analogs with desired characteristics. researchgate.netnih.gov

Advanced In Vivo Imaging Techniques for Studying Omega-Conotoxin SVIA Distribution and Receptor Occupancy in Research Models

Understanding the distribution and receptor occupancy of this compound and its analogs in living organisms is essential for evaluating their potential as research tools and therapeutics. Advanced in vivo imaging techniques can provide valuable insights into the pharmacokinetics and target engagement of these peptides.

Radiolabeling of conotoxins, such as with iodine-125, has been used in autoradiographic studies to map the distribution of binding sites in tissues like the brain. osti.govnih.govnih.gov These studies have shown that omega-conotoxin binding sites, corresponding to voltage-sensitive calcium channels, are heterogeneously distributed and concentrated in areas rich in synaptic connections. nih.gov

More recently, the conjugation of conotoxins with fluorescent markers allows for the direct visualization of their interaction with receptors using fluorescence microscopy. mdpi.com Fluorescently labeled conotoxin analogs can be applied to study receptor distribution in brain tissue sections and potentially in live imaging of cellular or even in vivo processes in research models. mdpi.com While fluorescent labeling can sometimes affect the potency of the conotoxin, optimizing the labeling strategy and selecting appropriate fluorescent probes can yield valuable tools for studying receptor localization and dynamics. mdpi.com The development of novel imaging probes and techniques with improved sensitivity and specificity will be crucial for advancing our understanding of this compound's behavior in vivo.

Exploiting this compound's Unique Selectivity for Basic Neuroscience Research

This compound, like other conotoxins, exhibits high selectivity for specific subtypes of ion channels. nih.govuniprot.orgmdpi.com This property makes them invaluable pharmacological tools for dissecting the roles of these channels in complex neuronal circuits and processes. mdpi.comnih.gov

SVIA is known to target voltage-gated calcium channels, which are critical for neurotransmitter release and neuronal excitability. nih.govuniprot.org By selectively blocking or modulating specific calcium channel subtypes, researchers can investigate their contribution to various neuronal functions, including synaptic transmission, plasticity, and signaling pathways. mdpi.comnih.gov

The unique selectivity profile of this compound, even if its effects in mammals are less pronounced compared to some other omega-conotoxins like MVIIA, can still provide distinct advantages in basic research. nih.gov Its differential activity across species or its specific interaction with a particular channel isoform can help researchers differentiate between the roles of closely related channels or study mechanisms that are more prominent in certain model systems. nih.govosti.gov

Conotoxins, including this compound, serve as valuable probes for target validation and for gaining a deeper understanding of the molecular mechanisms underlying neuronal function and dysfunction. mdpi.com Their use in electrophysiological studies, binding assays, and imaging experiments contributes significantly to our knowledge of ion channel pharmacology and neuroscience. osti.govnih.govmdpi.comtocris.com Continued research exploiting the unique selectivity of SVIA will undoubtedly contribute to advancements in basic neuroscience and potentially identify new targets for therapeutic intervention.

Q & A

How is the three-dimensional structure of omega-conotoxin SVIA determined experimentally?

Level: Basic
Methodological Answer:
The 3D structure is resolved using solution NMR spectroscopy combined with distance geometry and restrained molecular dynamics. Key steps include:

  • NOESY spectra analysis : Cross-peak intensities are processed via relaxation matrix programs (e.g., MARDIGRAS) to generate distance restraints .
  • Angle restraints : Derived from vicinal coupling constants (³JHN-Hα) to refine backbone conformations .
  • Validation : Pairwise root-mean-square deviation (RMSD) calculations ensure structural consistency (e.g., average backbone RMSD < 0.6 Å for GVIA) .

What functional assays are used to characterize this compound’s calcium channel blockade?

Level: Basic
Methodological Answer:

  • In vitro tissue assays : Measure inhibition of neurotransmitter release in isolated rat tissues (e.g., vas deferens, mesenteric artery) using electrical stimulation .
  • Electrophysiology : Patch-clamp recordings quantify block of N-type (Cav2.2) vs. P/Q-type (Cav2.1) channels in neuronal preparations .
  • Radioligand binding : Competitive displacement assays with <sup>125</sup>I-labeled conotoxins (e.g., GVIA) validate specificity for N-type channels .

How can structural discrepancies between NMR models and functional data be resolved in SVIA pharmacophore mapping?

Level: Advanced
Methodological Answer:

  • Mutagenesis-guided validation : Replace residues critical for activity (e.g., Lys2, Tyr13 in GVIA) with non-native analogs (e.g., arginine, D-Tyr) and assess functional impact via tissue assays .
  • Cross-conotoxin comparison : Align SVIA’s structural motifs with related conotoxins (e.g., GVIA’s triple-stranded β-sheet) to identify conserved pharmacophore elements .
  • Computational docking : Simulate SVIA-channel interactions using NMR-derived structures to predict binding interfaces .

What strategies improve the reversibility and therapeutic potential of SVIA-based analogs?

Level: Advanced
Methodological Answer:

  • Side-chain substitutions : Replace residues contributing to irreversible binding (e.g., Hyp10/21 in GVIA with proline) to accelerate wash-out kinetics .
  • Peptidomimetic design : Incorporate constrained non-peptide scaffolds (e.g., 7-hydroxy-Tic for Tyr13) to mimic key pharmacophore elements while enhancing metabolic stability .
  • Chimeric analogs : Combine SVIA motifs with reversible blockers (e.g., MVIIA) to balance potency and reversibility .

How do researchers validate SVIA’s selectivity across calcium channel subtypes?

Level: Basic
Methodological Answer:

  • Subtype-specific antagonists : Co-apply SVIA with blockers for L-type (nifedipine) or P/Q-type (agatoxin) channels in functional assays to isolate N-type effects .
  • Heterologous expression systems : Express human Cav2.2 (N-type) vs. Cav2.1 (P/Q-type) in HEK293 cells for electrophysiological profiling .

How are contradictions between in vitro potency and in vivo efficacy addressed in SVIA studies?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic optimization : Modify SVIA’s C-terminal amidation or glycosylation to enhance blood-brain barrier penetration .
  • Animal models : Test neuroprotective efficacy in ischemia models (e.g., middle cerebral artery occlusion) while monitoring adverse effects .
  • Dose-response correlation : Compare in vitro IC50 values with in vivo therapeutic windows to refine dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.